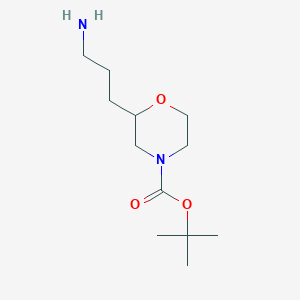
Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 1779642-84-0 . It has a molecular weight of 244.33 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 244.33 . The compound is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
α-Amidoalkylation of Ambident Nucleophiles
The study by Dobrev, Benin, and Nechev (1992) demonstrates the α-amidoalkylation of ambident nucleophiles, including tert-butyl esters and morpholinones, using N-benzoylbenzylideneamine. This reaction's stereochemical course highlights the chemical versatility and reactivity of tert-butyl esters in synthetic chemistry Dobrev, A., Benin, V., & Nechev, L. (1992). European Journal of Organic Chemistry.
Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives
D’hooghe et al. (2006) developed a diastereoselective synthesis pathway for cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing the utility of tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate in generating morpholine derivatives with potential applications in medicinal chemistry and drug synthesis D’hooghe, M., Vanlangendonck, T., Törnroos, K., & de Kimpe, N. (2006). The Journal of Organic Chemistry.
Discovery of Benzimidazole Derivatives as Orally Active Renin Inhibitors
The work by Tokuhara et al. (2018) on optimizing the pharmacokinetic profile of renin inhibitors highlights the role of tert-butyl amino derivatives in enhancing drug potency and bioavailability. This study exemplifies the critical role of this compound in the design and synthesis of new therapeutic agents Tokuhara, H., Imaeda, Y., Fukase, Y., et al. (2018). Bioorganic & Medicinal Chemistry.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
The primary targets of Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given the compound’s structure, it could potentially be involved in pathways related to amine or carboxylate metabolism, but this would need to be confirmed through experimental studies.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPLUXDEKMZVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2823327.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)
![ethyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2823329.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)
![1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2823332.png)

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)


